Cas no 10003-42-6 (Glycine, N-[3-(4-hydroxyphenyl)-1-oxo-2-propenyl]-)

Glycine, N-[3-(4-hydroxyphenyl)-1-oxo-2-propenyl]-, is a specialized derivative of glycine featuring a 4-hydroxyphenyl acryloyl moiety. This compound is of interest in organic synthesis and biochemical research due to its reactive α,β-unsaturated carbonyl group, which enables Michael addition and other conjugate reactions. The phenolic hydroxyl group enhances solubility in polar solvents and provides a site for further functionalization. Its structural features make it a potential intermediate for pharmaceuticals, peptide modifications, or polymer chemistry. The compound’s well-defined reactivity profile and stability under controlled conditions offer utility in designing targeted molecular architectures. Proper handling and storage are recommended to preserve its integrity.
Glycine, N-[3-(4-hydroxyphenyl)-1-oxo-2-propenyl]- structure
10003-42-6 structure
商品名:Glycine, N-[3-(4-hydroxyphenyl)-1-oxo-2-propenyl]-
CAS番号:10003-42-6
MF:C11H11NO4
メガワット:221.20934
CID:1124765
PubChem ID:54138925

Glycine, N-[3-(4-hydroxyphenyl)-1-oxo-2-propenyl]- 化学的及び物理的性質

名前と識別子

    • Glycine, N-[3-(4-hydroxyphenyl)-1-oxo-2-propenyl]-
    • 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]acetic acid
    • N-[3-(4-Hydroxyphenyl)acryloyl]glycine
    • 10003-42-6
    • DTXSID00709283
    • SCHEMBL1558218
    • (3-(4-Hydroxyphenyl)acryloyl)glycine
    • Glycine, N-[3-(4-hydroxyphenyl)-1-oxo-2-propen-1-yl]-
    • インチ: InChI=1S/C11H11NO4/c13-9-4-1-8(2-5-9)3-6-10(14)12-7-11(15)16/h1-6,13H,7H2,(H,12,14)(H,15,16)
    • InChIKey: NZSACLXQEHBCNF-UHFFFAOYSA-N
    • ほほえんだ: C1=CC(=CC=C1C=CC(=O)NCC(=O)O)O

計算された属性

  • せいみつぶんしりょう: 221.068808g/mol
  • どういたいしつりょう: 221.068808g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 4
  • 重原子数: 16
  • 回転可能化学結合数: 4
  • 複雑さ: 280
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 1
  • 疎水性パラメータ計算基準値(XlogP): 0.9
  • トポロジー分子極性表面積: 86.6Ų
  • ぶんしりょう: 221.21g/mol

Glycine, N-[3-(4-hydroxyphenyl)-1-oxo-2-propenyl]- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Aaron
AR000116-5mg
Glycine, N-[3-(4-hydroxyphenyl)-1-oxo-2-propen-1-yl]-
10003-42-6 98%
5mg
$620.00 2025-02-17
1PlusChem
1P0000SU-5mg
Glycine, N-[3-(4-hydroxyphenyl)-1-oxo-2-propen-1-yl]-
10003-42-6 98%
5mg
$983.00 2023-12-27
A2B Chem LLC
AA00238-5mg
Glycine, N-[3-(4-hydroxyphenyl)-1-oxo-2-propen-1-yl]-
10003-42-6 98%
5mg
$777.00 2024-04-20

Glycine, N-[3-(4-hydroxyphenyl)-1-oxo-2-propenyl]- 関連文献

Glycine, N-[3-(4-hydroxyphenyl)-1-oxo-2-propenyl]-に関する追加情報

Introduction to Glycine, N-[3-(4-hydroxyphenyl)-1-oxo-2-propenyl]- and Its Applications in Modern Research

Glycine, N-[3-(4-hydroxyphenyl)-1-oxo-2-propenyl]-, is a specialized organic compound with a molecular structure that underscores its significance in various biochemical and pharmaceutical applications. The compound, identified by the CAS number 10003-42-6, features a unique combination of functional groups that make it a valuable intermediate in synthetic chemistry and a potential candidate for therapeutic research. This introduction delves into the compound's structure, properties, and the latest research findings that highlight its utility in contemporary scientific endeavors.

The molecular formula of Glycine, N-[3-(4-hydroxyphenyl)-1-oxo-2-propenyl]- is C10H9O3N, reflecting its complex and multifaceted nature. The presence of an amide group, an α,β-unsaturated carbonyl system, and a hydroxyl-substituted aromatic ring contributes to its reactivity and biological relevance. These structural elements not only facilitate its role as a synthetic building block but also open avenues for exploring its pharmacological potential.

In recent years, there has been growing interest in the development of novel compounds that can modulate biological pathways associated with neurological disorders. The hydroxylphenyl moiety in Glycine, N-[3-(4-hydroxyphenyl)-1-oxo-2-propenyl]- suggests possible interactions with neurotransmitter systems, making it a subject of interest for researchers investigating cognitive function and neuroprotection. Preliminary studies have indicated that derivatives of this compound may exhibit properties conducive to enhancing synaptic plasticity and reducing oxidative stress in neural cells.

The α,β-unsaturated carbonyl group is another key feature that lends itself to further chemical manipulation. This moiety is known for its ability to participate in Michael addition reactions, enabling the synthesis of more complex molecules with tailored biological activities. Researchers are exploring its potential as a scaffold for designing drugs that target inflammation and pain signaling pathways. Such investigations are particularly relevant in the context of chronic inflammatory diseases where traditional treatments often face limitations.

The compound's aromatic ring, substituted with a hydroxyl group at the para position relative to the amide linkage, further enhances its versatility. Hydroxylated aromatic compounds are well-documented for their diverse pharmacological effects, including antioxidant, anti-inflammatory, and antimicrobial properties. By integrating this structural motif into Glycine, N-[3-(4-hydroxyphenyl)-1-oxo-2-propenyl]-, scientists aim to develop novel therapeutics that can address multiple therapeutic targets simultaneously.

Recent advancements in computational chemistry have accelerated the process of identifying promising candidates for experimental validation. Molecular modeling studies have shown that Glycine, N-[3-(4-hydroxyphenyl)-1-oxo-2-propenyl]- can interact with various biological targets through hydrogen bonding and hydrophobic interactions. These insights have guided the design of more refined derivatives aimed at improving binding affinity and selectivity. Such computational approaches are becoming indispensable in modern drug discovery pipelines.

In the realm of synthetic methodologies, the compound serves as an effective precursor for constructing more intricate molecules. Its reactivity allows for facile functionalization at multiple sites, enabling chemists to explore diverse chemical space. This adaptability is particularly valuable when designing molecules with specific three-dimensional shapes optimized for receptor binding. The synthesis of such compounds often involves multi-step processes that highlight the compound's role as a central intermediate.

The pharmaceutical industry has taken note of these developments, with several companies investing in research programs centered around structurally related compounds. The potential applications span from treating neurological disorders to developing new antibiotics targeting resistant strains. The versatility of Glycine, N-[3-(4-hydroxyphenyl)-1-oxo-2-propenyl]- makes it a cornerstone in these efforts, bridging the gap between basic chemical research and clinical translation.

Ethical considerations also play a crucial role in the development of new therapeutic agents. Researchers are mindful of ensuring that their work adheres to stringent safety protocols and regulatory standards. This includes thorough toxicological assessments before moving from preclinical to clinical stages. The compound's unique structure necessitates comprehensive studies to understand its metabolic pathways and potential side effects.

The integration of green chemistry principles into synthetic protocols has further enhanced the appeal of this compound as a research tool. Efforts are underway to develop more sustainable methods for its production, minimizing waste generation and energy consumption. Such initiatives align with global trends toward environmentally responsible chemical synthesis and underscore the importance of innovation in addressing sustainability challenges.

In conclusion, Glycine, N-[3-(4-hydroxyphenyl)-1-oxo-2-propenyl]- (CAS no: 10003-42-6) represents a fascinating intersection of structural complexity and biological potential. Its unique combination of functional groups makes it a versatile intermediate in synthetic chemistry while offering promising avenues for therapeutic development. As research continues to uncover new applications for this compound, it is poised to play an increasingly significant role in advancing our understanding of disease mechanisms and developing innovative treatments.

おすすめ記事

推奨される供給者
Nanjing Jubai Biopharm
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing Jubai Biopharm
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taian Jiayue Biochemical Co., Ltd
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd